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Compound of Interest

Compound Name: N-Boc-2-bromo-1-propanamine

Cat. No.: B111395

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-
2-bromo-1-propanamine, a key intermediate in various organic syntheses. The following
sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry
(MS) characteristics, offering a valuable resource for compound verification and reaction
monitoring.

Spectroscopic Data Summary

The empirical formula for N-Boc-2-bromo-1-propanamine is CsHi6BrNO2. The molecular
weight is 238.12 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH-NMR: The proton NMR spectrum of N-Boc-2-bromo-1-propanamine in deuterated
chloroform (CDCIs) exhibits characteristic signals corresponding to the protons in the molecule.
A PhD thesis from the University of Parma reports the following *H-NMR data (400 MHz,
CDCIs): 5 5.03 (bs, 1H), 4.19 (m, 1H), 3.53 (m, 1H), 3.31 (m, 1H), 1.67 (d, J = 4 Hz, 3H), 1.25
(s, 9H).
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.03 Broad Singlet 1H NH
4.19 Multiplet 1H CH-Br
) CH2-N
3.53 Multiplet 1H ] ]
(diastereotopic)
. CH2-N
3.31 Multiplet 1H ) )
(diastereotopic)
1.67 Doublet 3H CHs
1.25 Singlet 9H C(CHs)s (Boc)

13C-NMR: While a specific experimental spectrum for N-Boc-2-bromo-1-propanamine was not
found in the available literature, the expected chemical shifts can be predicted based on the
structure and data from similar compounds. A publication by Hancock et al. (2013) mentions
the recording of 13C-NMR spectra for compounds synthesized in a similar manner, suggesting
such data exists.

Predicted Chemical Shift (8) ppm Assighment
~155 C=0 (Boc)
~80 C(CHs)s (Boc)
~50-60 CH-Br

~45-55 CH2-N

~28 C(CHs)s (Boc)
~20-25 CHs

Infrared (IR) Spectroscopy

An experimental IR spectrum for N-Boc-2-bromo-1-propanamine is not readily available in
public databases. However, the characteristic absorption bands can be predicted based on the
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functional groups present in the molecule.

Wavenumber (cm~?) Functional Group Vibration Mode
~3350 N-H Stretching
~2975, 2930, 2870 C-H (alkane) Stretching

~1680 C=0 (carbamate) Stretching

~1520 N-H Bending

~1160 C-O (carbamate) Stretching
~600-700 C-Br Stretching

Mass Spectrometry (MS)

While a specific mass spectrum for N-Boc-2-bromo-1-propanamine was not found, the
expected fragmentation pattern can be deduced. The mass spectrum would likely show the
molecular ion peak [M]* and a characteristic [M+2]* peak of similar intensity due to the
presence of the bromine isotopes (“°Br and 8!Br). Common fragments would include the loss of
the Boc group, the bromine atom, and various alkyl fragments. A publication by Hancock et al.
(2013) indicates that mass spectra were obtained via Electrospray lonization Time-of-Flight
(ESI-TOF).

Expected m/z values:

[M]*: 237/239

[M - CaHs]* (loss of isobutylene from Boc): 181/183

[M - Boc]*: 137/139

[M - Br]*: 158

[CaHo]™* (tert-butyl cation): 57

Experimental Protocols
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The following are general protocols for obtaining the spectroscopic data described above.

Synthesis of N-Boc-2-bromo-1-propanamine

A common method for the synthesis of N-Boc protected bromoalkanes involves the reaction of
the corresponding bromoalkylamine hydrobromide with di-tert-butyl dicarbonate (Bocz0) in the
presence of a base.

Materials:

e 2-Bromo-1-propanamine hydrobromide

o Di-tert-butyl dicarbonate (Bocz20)

o Triethylamine (EtsN) or Sodium Bicarbonate (NaHCO3)

e Dichloromethane (CH2zCl2) or Tetrahydrofuran (THF)

e Saturated aqueous sodium bicarbonate solution

e Brine

e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
Procedure:

e Suspend 2-bromo-1-propanamine hydrobromide in the chosen organic solvent.
¢ Add the base (e.g., triethylamine) and stir the mixture at room temperature.
o Add di-tert-butyl dicarbonate to the reaction mixture.

 Stir the reaction at room temperature and monitor its progress by thin-layer chromatography
(TLC).

o Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate
solution and brine.
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» Dry the organic layer over anhydrous MgSOa4 or Na=SOa, filter, and concentrate under
reduced pressure to yield the crude product.

 Purify the crude product by flash column chromatography on silica gel.

NMR Spectroscopy

e Sample Preparation: Dissolve 5-10 mg of the purified N-Boc-2-bromo-1-propanamine in
approximately 0.6 mL of deuterated chloroform (CDCIs).

» Data Acquisition: Acquire *H and 3C NMR spectra on a 400 MHz or higher field NMR
spectrometer. For *H NMR, a standard pulse program is used. For 13C NMR, a proton-
decoupled pulse program is typically employed.

IR Spectroscopy

o Sample Preparation: A small amount of the neat compound is placed on the diamond crystal
of an ATR-FTIR spectrometer.

o Data Acquisition: A background spectrum of the clean ATR crystal is recorded, followed by
the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1,

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent such as methanol or acetonitrile.

o Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or
through an LC system. Acquire the mass spectrum using an appropriate ionization
technique, such as electrospray ionization (ESI), in positive ion mode.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of
N-Boc-2-bromo-1-propanamine.
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Data Interpretation & Structure Confirmation
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Caption: Workflow for the synthesis and spectroscopic characterization of N-Boc-2-bromo-1-
propanamine.

 To cite this document: BenchChem. [Spectroscopic Profile of N-Boc-2-bromo-1-
propanamine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b111395#spectroscopic-data-for-n-boc-2-bromo-1-
propanamine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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